4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro group, a nitro group, and a thiazinan ring, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group. This is followed by the formation of the thiazinan ring through a cyclization reaction involving appropriate sulfur-containing reagents. The final step involves the coupling of the thiazinan derivative with 4-chloro-3-nitrobenzoic acid under suitable conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazinan ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazinan ring makes it particularly versatile for various applications.
Properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-15-8-3-12(11-16(15)21(23)24)17(22)19-13-4-6-14(7-5-13)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBWYZSXVSRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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